Cas no 2639464-04-1 (Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate)

Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-27732339
- tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
- 2639464-04-1
- Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
-
- Inchi: 1S/C15H19NO2S/c1-15(2,3)18-14(17)13-9-11-10(7-8-16)5-4-6-12(11)19-13/h4-6,9H,7-8,16H2,1-3H3
- InChI Key: VHFVSLDVVZBFLB-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC(C)(C)C)=CC2=C1C=CC=C2CCN
Computed Properties
- Exact Mass: 277.11365002g/mol
- Monoisotopic Mass: 277.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 3.4
Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732339-2.5g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 2.5g |
$3249.0 | 2025-03-19 | |
Enamine | EN300-27732339-5.0g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 5.0g |
$4806.0 | 2025-03-19 | |
Enamine | EN300-27732339-10g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 10g |
$7128.0 | 2023-09-10 | ||
Enamine | EN300-27732339-0.25g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 0.25g |
$1525.0 | 2025-03-19 | |
Enamine | EN300-27732339-5g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 5g |
$4806.0 | 2023-09-10 | ||
Enamine | EN300-27732339-1.0g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 1.0g |
$1658.0 | 2025-03-19 | |
Enamine | EN300-27732339-0.5g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 0.5g |
$1591.0 | 2025-03-19 | |
Enamine | EN300-27732339-0.1g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 0.1g |
$1459.0 | 2025-03-19 | |
Enamine | EN300-27732339-0.05g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 0.05g |
$1393.0 | 2025-03-19 | |
Enamine | EN300-27732339-10.0g |
tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |
2639464-04-1 | 95.0% | 10.0g |
$7128.0 | 2025-03-19 |
Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate Related Literature
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
Comprehensive Overview of Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate (CAS No. 2639464-04-1)
Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate (CAS No. 2639464-04-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its benzothiophene core and tert-butyl ester functionality, serves as a key intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting metabolic disorders.
The growing interest in benzothiophene derivatives stems from their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers are increasingly exploring Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate due to its potential applications in precision medicine and targeted drug delivery systems. With the rise of personalized healthcare, this compound aligns with the demand for novel scaffolds that can be tailored to specific biological targets.
From a synthetic chemistry perspective, CAS No. 2639464-04-1 offers versatility in organic transformations. The presence of both aminoethyl and carboxylate groups allows for selective modifications, enabling the creation of diverse molecular libraries. This adaptability is crucial for high-throughput screening in drug development, where rapid iteration of compound structures is essential for identifying lead candidates.
Recent advancements in green chemistry have also put a spotlight on compounds like Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate. Researchers are investigating more sustainable synthetic routes for its production, focusing on catalyst optimization and solvent reduction. These efforts resonate with the broader pharmaceutical industry's commitment to reducing environmental impact while maintaining synthetic efficiency.
The compound's stability profile makes it particularly interesting for formulation scientists working on prodrug strategies. The tert-butyl protecting group provides excellent stability under various conditions while remaining cleavable when needed, a feature highly valued in controlled-release drug design. This characteristic has led to its inclusion in several patent applications for novel drug delivery platforms.
Analytical characterization of 2639464-04-1 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring high purity standards required for pharmaceutical applications. Quality control protocols for this compound have become increasingly stringent, reflecting the industry's emphasis on reproducibility in preclinical research.
In the context of computational drug design, molecular modeling studies have highlighted the favorable binding properties of benzothiophene-based compounds. The scaffold's planar aromatic system facilitates π-π interactions with biological targets, while the 2-aminoethyl side chain offers opportunities for hydrogen bonding. These features contribute to the compound's growing popularity in structure-activity relationship (SAR) studies.
The global market for pharmaceutical intermediates like Tert-butyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate continues to expand, driven by increased R&D investment in niche therapeutic areas. Supply chain considerations for this compound have gained prominence, with manufacturers focusing on scalable synthesis and reliable sourcing of raw materials to meet growing demand.
From a regulatory standpoint, proper documentation of CAS 2639464-04-1 is essential for compliance with international chemical substance inventories. Researchers must maintain detailed records of its use in accordance with REACH and other chemical management regulations, particularly when developing products for global markets.
Future research directions for this compound likely include exploration of its structure-property relationships and potential applications in bioconjugation chemistry. The amino functionality presents opportunities for creating antibody-drug conjugates or other targeted therapeutics, aligning with current trends in oncology treatment development.
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